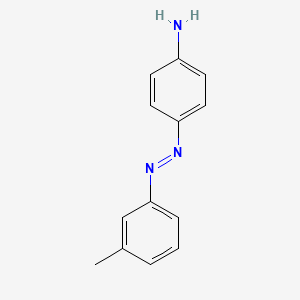

3'-Methyl-4-aminoazobenzene

CAS No.: 722-23-6

Cat. No.: VC14188557

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 722-23-6 |

|---|---|

| Molecular Formula | C13H13N3 |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 4-[(3-methylphenyl)diazenyl]aniline |

| Standard InChI | InChI=1S/C13H13N3/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 |

| Standard InChI Key | KCOITMFSLVDOGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3'-Methyl-4-aminoazobenzene (systematic IUPAC name: 4-[(3-methylphenyl)diazenyl]aniline) belongs to the family of aminoazobenzenes, which are derivatives of azobenzene containing an amino group (-NH2) on one aromatic ring. Its molecular formula is C13H13N3, with a molecular weight of 211.27 g/mol. The compound’s structure consists of a 3-methylphenyl group linked via an azo bond to a 4-aminophenyl moiety.

Spectroscopic and Physicochemical Properties

While experimental data specific to 3'-methyl-4-aminoazobenzene are sparse, analogous azo compounds exhibit distinct UV-Vis absorption maxima between 350–500 nm due to π→π* transitions in the conjugated azo system . The amino group’s electron-donating nature red-shifts absorption compared to non-amino-substituted azo dyes.

Table 1: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 211.27 g/mol |

| Melting Point | Not reported |

| Solubility | Low in water; soluble in DMSO |

| LogP (Octanol-Water) | ~3.2 (estimated) |

| Tautomerism | Azo-hydrazone equilibrium possible |

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of 3'-methyl-4-aminoazobenzene typically involves diazo coupling reactions:

-

Diazotization: A 3-methylaniline derivative is treated with nitrous acid (HNO2) to form a diazonium salt.

-

Coupling: The diazonium salt reacts with aniline under alkaline conditions to form the azo bond .

Critical Parameters:

-

pH control (8–10) to stabilize the diazonium intermediate.

-

Temperature maintenance (<5°C) to prevent decomposition.

Industrial and Research Applications

Azo dyes like 3'-methyl-4-aminoazobenzene are historically significant in textile dyeing, though modern use is limited due to toxicity concerns. In research, they serve as:

-

Photodynamic agents: Leveraging light-induced isomerization for optoelectronic devices.

-

pH indicators: Undergoing color changes in response to protonation/deprotonation .

Toxicological Profile and Carcinogenicity

Metabolic Activation and DNA Adduct Formation

3'-Methyl-4-aminoazobenzene is hypothesized to follow metabolic pathways similar to related azo dyes:

-

Hepatic Reduction: Gut microbiota and liver enzymes (e.g., NADPH-cytochrome P450 reductase) cleave the azo bond, releasing 3-methylaniline and 4-aminobiphenyl .

-

N-Hydroxylation: Cytochrome P450 enzymes oxidize aromatic amines to N-hydroxy intermediates.

-

DNA Adduction: Reactive nitrenium ions form covalent bonds with guanine residues, inducing mutations .

Table 2: Comparative Carcinogenicity of Azo Dyes

| Compound | Target Organ | Carcinogenicity Class (IARC) |

|---|---|---|

| 3'-Methyl-4-aminoazobenzene | Liver, Bladder | Not evaluated |

| 4-Dimethylaminoazobenzene | Liver | Group 2B (Possibly carcinogenic) |

| Benzidine-based dyes | Bladder | Group 1 (Carcinogenic) |

Species-Specific Toxicity

Rodent studies on analogs reveal species-specific susceptibility:

-

Rats: Develop hepatocellular carcinomas after prolonged exposure.

-

Mice: Exhibit resistance due to differential expression of detoxifying enzymes (e.g., GSTs) .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column effectively separates 3'-methyl-4-aminoazobenzene from metabolites:

Mass Spectrometric Characterization

LC-MS/MS in positive ion mode identifies molecular ions ([M+H]+ at m/z 212.1) and fragmentation patterns.

Research Gaps and Future Directions

Elucidating Structure-Activity Relationships

-

Impact of methyl substitution on metabolic stability.

-

Comparison with halogenated analogs (e.g., 3'-chloro derivatives).

Development of Safer Alternatives

-

Synthesis of sulfonated derivatives to enhance water solubility and reduce bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume